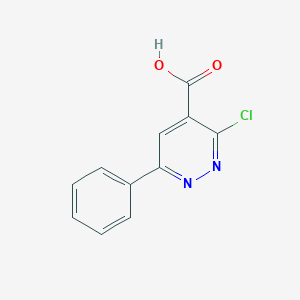

3-Chloro-6-phenylpyridazine-4-carboxylic acid

説明

Historical Context and Discovery

The discovery of 3-chloro-6-phenylpyridazine-4-carboxylic acid is rooted in the broader exploration of pyridazine derivatives, which gained momentum in the late 20th century. Pyridazines, first synthesized by Emil Fischer in the 19th century, became a focal point for pharmaceutical research due to their pharmacological potential. The specific synthesis of this compound emerged from efforts to functionalize pyridazine cores for drug discovery.

Early synthetic routes involved oxidative decarboxylation reactions, such as the homolytic alkylation process described in a 1985 patent. This method utilized silver ions and peroxydisulfate to introduce substituents onto pyridazine rings, enabling the creation of chlorinated derivatives. Later advancements employed chromium-based oxidation of methylpyridazine precursors, as demonstrated in the synthesis of related compounds like 3,6-dichloropyridazine-4-carboxylic acid.

The compound’s first documented synthesis likely occurred in the early 2000s, coinciding with increased interest in pyridazine-based kinase inhibitors. Its CAS registry number (945600-13-5) and PubChem CID (33778374) formalized its identity in chemical databases, facilitating further research into its applications.

Significance in Chemical Research

This compound has garnered attention for three primary reasons:

- Structural Versatility : The presence of chlorine (electron-withdrawing), phenyl (aromatic), and carboxylic acid (ionizable) groups enables diverse chemical modifications, making it a valuable intermediate.

- Biological Relevance : Pyridazine derivatives are known to inhibit protein kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), a target in anticancer therapies.

- Synthetic Utility : The compound serves as a precursor for carboxamide derivatives, such as 3-chloro-6-phenylpyridazine-4-carboxamide (CAS 118269-69-5), which are explored for their pharmacological properties.

Recent studies highlight its role in scaffold-hopping strategies, where pyridazine cores replace pyridine systems in drug candidates like sorafenib. This substitution retains bioactivity while altering physicochemical properties, such as solubility and metabolic stability.

Position in Heterocyclic Chemistry

As a member of the diazine family, this compound belongs to a class of six-membered aromatic rings containing two nitrogen atoms at adjacent positions. Its electronic structure differs from isomeric pyrimidines and pyrazines, leading to distinct reactivity patterns:

| Property | Pyridazine | Pyrimidine |

|---|---|---|

| Nitrogen Positions | 1,2 | 1,3 |

| Aromaticity | Moderate | High |

| Dipole Moment | 2.1 D | 1.5 D |

| Reactivity | Electrophilic substitution at C-4 | Nucleophilic attack at C-2 |

The chlorine atom at position 3 enhances electrophilicity, directing further substitutions to the C-5 position, while the carboxylic acid at C-4 facilitates hydrogen bonding and salt formation. These traits make the compound a versatile building block for heterocyclic expansions, such as triazolopyridazines.

Overview of Pyridazine-based Compounds

Pyridazine derivatives exhibit a broad spectrum of biological activities, as illustrated in the table below:

Compared to simpler pyridazines, this compound offers enhanced steric and electronic modulation, enabling targeted interactions with enzyme active sites. For example, its carboxylic acid group mimics ATP’s phosphate moiety in kinase binding pockets, a feature exploited in VEGFR-2 inhibitor design.

特性

IUPAC Name |

3-chloro-6-phenylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWKYXOBPSZEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Overview:

- Starting Material: 2-phenylpyridine

- Reagents: Sodium hydroxide, chloroform

- Process: Nucleophilic substitution and subsequent oxidation to introduce the carboxylic acid group at the 4-position of the pyridazine ring.

Key Data:

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | Dissolution of 2-phenylpyridine in chloroform, addition of NaOH | - | Exothermic, safety precautions needed |

| 2 | Heating and stirring for several hours | Variable | Purification via recrystallization |

This pathway is advantageous due to its straightforward approach but requires careful control of reaction conditions to optimize yield and purity.

Perkin Reaction Route

The Perkin reaction offers an alternative synthetic pathway, utilizing aromatic aldehydes and 2-phenylpyridine to form the pyridazine core.

Reaction Overview:

- Starting Material: 2-phenylpyridine

- Reagents: Aromatic aldehyde, sulfuric or phosphoric acid

- Process: Condensation and cyclization to form the pyridazine ring, followed by oxidation to introduce the carboxylic acid.

Key Data:

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | 2-phenylpyridine + aromatic aldehyde, acid catalyst | Moderate | Exothermic, requires temperature control |

| 2 | Oxidation step to convert to carboxylic acid | Variable | Purification via chromatography |

This method is valued for its ability to produce high-purity intermediates suitable for further functionalization.

Knöll Reaction (O-Nitrophenylselenide Method)

The Knöll reaction involves the use of o-nitrophenylselenide and thermal treatment to synthesize the target compound.

Reaction Overview:

- Starting Material: 2-phenylpyridine

- Reagents: o-Nitrophenylselenide, sulfuric acid

- Conditions: Heating at 100–120°C

Key Data:

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | Reaction of 2-phenylpyridine with o-nitrophenylselenide | - | Exothermic, safety precautions necessary |

| 2 | Heating and cooling for purification | - | Recrystallization or chromatography |

This route is more complex but offers high regioselectivity for the pyridazine ring formation.

Chlorination and Carboxylation

A more direct approach involves chlorination of a pyridazine precursor followed by carboxylation.

Reaction Overview:

- Starting Material: 3,6-dichloropyridazine derivatives

- Reagents: Carboxylating agents such as carbon dioxide or phosgene derivatives

- Conditions: Elevated temperature and pressure

Data Table:

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| 1 | Chlorination of pyridazine | High | Requires controlled chlorination conditions |

| 2 | Carboxylation with CO₂ or derivatives | Moderate | Often followed by purification via recrystallization |

This method is suitable for large-scale synthesis but demands careful handling of chlorinating agents.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Leuckart Reaction | 2-phenylpyridine, NaOH, chloroform | Simplicity, good yields | Requires careful temperature control |

| Perkin Reaction | Aromatic aldehyde, acid catalyst | High purity intermediates | Moderate yields, sensitive to reaction conditions |

| Knöll Reaction | o-Nitrophenylselenide, acid | High regioselectivity | Complex, safety concerns |

| Chlorination & Carboxylation | Pyridazine derivatives, CO₂ | Suitable for scale | Handling hazardous reagents |

化学反応の分析

Types of Reactions: 3-Chloro-6-phenylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

科学的研究の応用

3-Chloro-6-phenylpyridazine-4-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a tool in biological studies to investigate the effects of pyridazine derivatives on biological systems.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3-Chloro-6-phenylpyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

Key Properties :

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyridine Derivatives

Compound: 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

- Core Structure : Pyridine ring (six-membered, one nitrogen).

- Substituents: Amino, chloro, fluoro, methoxy, and carboxylic acid groups.

- Applications : Herbicidal compositions for crops like wheat and barley. Requires safening agents (e.g., florasulam) to reduce crop injury .

- The additional amino and methoxy groups enhance herbicidal specificity compared to the phenyl-substituted pyridazine .

Pyridazine vs. Pyrimidine Derivatives

Compound : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)

- Core Structure: Pyrimidine ring (six-membered, two non-adjacent nitrogens).

- Substituents : Chloro, methyl, and carboxylic acid groups.

- Applications: Not explicitly stated, but pyrimidines are common in pharmaceuticals and agrochemicals.

- Key Difference : The pyrimidine ring’s nitrogen positions (1 and 3) differ from pyridazine (1 and 2), altering electronic distribution and reactivity. The methyl group increases lipophilicity relative to the phenyl group in the main compound .

Pyridazine vs. Isoxazolo-Pyridine Derivatives

Compound : 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 54709-10-3)

- Core Structure : Fused isoxazole-pyridine system.

- Substituents : Chloro, cyclopropyl, methyl, and carboxylic acid groups.

- Applications : Likely used in drug discovery due to structural complexity.

- Key Difference : The fused isoxazole ring enhances rigidity and metabolic stability. The cyclopropyl group may improve membrane permeability compared to the phenyl group .

Pyridazine vs. Pyrazole Derivatives

Compound : 5-(3-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (CAS: 595610-50-7)

- Core Structure : Pyrazole ring (five-membered, two adjacent nitrogens).

- Substituents : Chlorophenyl and carboxylic acid groups.

- Applications : Intermediate in organic synthesis.

- The absence of a second nitrogen in the six-membered ring limits hydrogen-bonding interactions .

Comparative Data Table

Research Findings and Trends

- Herbicidal Specificity : Pyridine derivatives (e.g., ) exhibit targeted herbicidal activity but require safening agents, unlike pyridazines, which may have broader medicinal applications .

- Solubility and Bioavailability : Carboxylic acid groups enhance solubility, but bulky substituents (e.g., phenyl in pyridazine vs. cyclopropyl in isoxazolo-pyridine) modulate lipophilicity and membrane penetration .

- Synthetic Utility : Pyridazine derivatives are versatile intermediates, with chloro and phenyl groups enabling diverse functionalization compared to pyrimidines or pyrazoles .

生物活性

3-Chloro-6-phenylpyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The presence of the chloro and carboxylic acid functional groups contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which modulates various cellular processes. For instance, it has shown potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism .

- Receptor Interaction : It may interact with receptors involved in signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : It demonstrated significant anti-proliferative activity against various cancer cell lines, including human breast cancer cells (T-47D and MDA-MB-231). The IC values ranged from 0.43 µM to 35.9 µM, indicating a strong dose-dependent response .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| T-47D | 0.43 - 35.9 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 | 0.99 - 35.9 | CDK2 inhibition and apoptosis induction |

- Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound significantly increased the percentage of apoptotic cells in both early and late stages, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Broad-Spectrum Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development in infectious disease treatment.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

- Mechanism : It may inhibit enzymes involved in inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Case Studies

- DPP-4 Inhibition : A study explored the structure-activity relationship (SAR) of various pyridazine derivatives, including this compound, as DPP-4 inhibitors for type 2 diabetes treatment. The findings indicated that modifications in the structure could enhance inhibitory activity against DPP-4 .

- Cancer Treatment : In another investigation, a series of pyridazine derivatives were synthesized and evaluated for their anticancer effects. The study found that specific substitutions on the pyridazine ring could significantly augment their activity against breast cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-phenylpyridazine-4-carboxylic acid?

The synthesis typically involves multi-step reactions. A common approach includes:

- Condensation : Reacting a benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) with aminopyridazine, followed by cyclization to form the pyridazine core.

- Functionalization : Introducing the carboxylic acid group via hydrolysis of a methyl ester intermediate. For example, hydrolysis using hydrochloric acid (HCl) under reflux (93–96°C for 17 hours) effectively converts esters to carboxylic acids .

- Catalysts : Palladium or copper catalysts may be employed in coupling reactions to optimize aryl group attachment (e.g., phenyl group at position 6) .

- Key Conditions : Use polar aprotic solvents (e.g., DMF) and inert atmospheres to stabilize reactive intermediates .

Q. How should researchers characterize this compound?

Characterization requires a combination of techniques:

- Spectroscopy :

- NMR (1H/13C): Identify substituent positions and confirm aromatic proton environments.

- FT-IR : Confirm carboxylic acid (-COOH) and C-Cl stretches (~1700 cm⁻¹ and ~550 cm⁻¹, respectively).

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the carboxylic acid group. Pre-dissolve in DMSO for biological assays.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Ensure containers are resealed tightly to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Step Optimization :

- Hydrolysis : Increase HCl concentration or extend reaction time (e.g., 17 hours at 93–96°C) to maximize ester-to-acid conversion .

- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .

- Solvent Selection : Use high-boiling solvents (e.g., tert-butyl alcohol) for high-temperature reactions to maintain stability .

- Purity Control : Employ flash chromatography or recrystallization after each step to isolate intermediates.

Q. How should contradictory biological activity data be addressed?

- Structural Comparisons : Compare activity with analogs (e.g., 6-(4-Chlorophenyl)-3-isopropyl-oxazolo-pyridine derivatives) to identify substituent-specific effects .

- Assay Variability : Standardize assay conditions (e.g., pH, cell lines) across studies. For antimicrobial tests, use CLSI guidelines for MIC determinations.

- Metabolic Stability : Assess compound stability in plasma or liver microsomes to rule out rapid degradation as a confounding factor.

Q. What experimental designs are suitable for studying reactivity under varying conditions?

- Kinetic Studies :

- Vary temperature (20–100°C) and solvent polarity to monitor reaction rates for cyclization or hydrolysis steps .

- Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.

- Electrochemical Analysis : Perform cyclic voltammetry to study redox behavior of the pyridazine ring, which may inform catalytic applications .

- Computational Modeling : Apply DFT calculations to predict reactive sites (e.g., electrophilic aromatic substitution at the chloro position) and validate with experimental data.

Methodological Notes

- Safety : Follow protocols for handling chlorinated compounds (e.g., use fume hoods, avoid skin contact) .

- Data Validation : Cross-reference synthetic intermediates with PubChem or Reaxys entries for structural confirmation .

- Contradiction Resolution : Replicate conflicting studies using identical reagents and conditions to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。